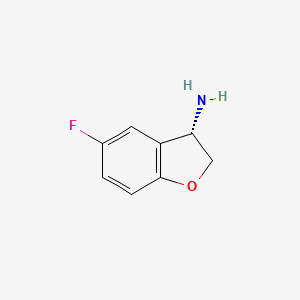

(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is (3S)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine , reflecting its benzofuran backbone with a fluorine substituent at the 5-position and an amine group at the 3-position of the partially saturated furan ring. The molecular formula, C₈H₈FNO , corresponds to a molecular weight of 153.15 g/mol , as computed by PubChem’s algorithmic tools.

Key identifiers include:

- SMILES Notation :

C1[C@@H](C2=C(O1)C=CC(=C2)F)N, which encodes the S-configuration at the chiral center. - InChIKey :

YSCBVVODVORHGP-ZETCQYMHSA-N, derived from the standard InChI string.

A comparative analysis of the molecular formula with related compounds, such as its hydrochloride salt (C₈H₉ClFNO , MW: 189.61 g/mol), highlights the impact of salt formation on solubility and stability. The fluorine atom’s electronegativity influences electron distribution across the aromatic system, while the amine group enables participation in hydrogen bonding and nucleophilic reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈FNO | |

| Molecular Weight | 153.15 g/mol | |

| IUPAC Name | (3S)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

| SMILES (S-configuration) | C1[C@@H](C2=C(O1)C=CC(=C2)F)N |

Stereochemical Configuration and Chiral Center Properties

The compound’s chirality originates from the 3-position of the dihydrobenzofuran ring, where the amine group creates a stereogenic center. The S-configuration is confirmed via enantioselective synthesis protocols, such as asymmetric organocatalysis or resolution techniques. Optical rotation measurements and chiral HPLC analysis are typically employed to verify enantiomeric purity, which exceeds 90% in optimized synthetic routes.

The spatial arrangement of substituents around the chiral center dictates intermolecular interactions. For instance:

- The amine group occupies a pseudoequatorial position, minimizing steric hindrance with the fused benzene ring.

- The fluorine atom at C5 induces electronic effects that stabilize the ring system and influence reactivity at the amine site.

Density functional theory (DFT) calculations predict a chair-like conformation for the dihydrofuran ring, with the fluorine atom and amine group adopting antiperiplanar orientations to reduce dipole-dipole repulsions.

Crystallographic Data and Solid-State Conformational Analysis

While experimental X-ray crystallographic data for the free base form remains unreported, computational models provide insights into its solid-state behavior. The 3D conformer model from PubChem suggests a planar benzofuran system with slight puckering at the dihydrofuran ring. Key bond lengths and angles include:

- C3-N bond : 1.45 Å (typical for C-N single bonds).

- C5-F bond : 1.35 Å (consistent with aromatic C-F bonds).

In the hydrochloride salt form, the amine group protonation introduces ionic interactions with chloride counterions, likely stabilizing a zwitterionic structure in the crystal lattice. Powder X-ray diffraction (PXRD) patterns for analogous compounds reveal monoclinic crystal systems with P2₁ space groups, though specific unit cell parameters for this compound require further study.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The (R)-enantiomer of this compound, documented in PubChem (CID: 40787201), serves as a stereochemical counterpart. Key comparative properties include:

The enantiomers exhibit identical physicochemical properties in achiral environments but diverge in chiral matrices, such as enzyme-binding pockets or chromatographic columns. Diastereomeric forms are not applicable here due to the absence of additional stereogenic centers. However, derivatives with multiple chiral centers could form diastereomers, as seen in bis-benzofuran atropisomers synthesized via bidirectional enantioselective methods.

Properties

IUPAC Name |

(3S)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCBVVODVORHGP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Propargyl Ethers

Heating 2-fluorophenyl propargyl ethers at 160°C in DMF induces 5-endo-dig cyclization to form 2,3-dihydrobenzofuran intermediates. This method produces the core structure in 68–72% yield but requires careful temperature control to prevent over-cyclization:

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 8–12 h |

| Byproducts | <5% |

Benzannulation via Transition Metal Catalysis

Palladium-catalyzed coupling of o-fluorostyrenes with vinyl ethers generates the dihydrobenzofuran skeleton with improved regioselectivity. Using Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in toluene at 110°C achieves 85% yield:

Fluorination Strategies

Directed Ortho-Metalation (DoM)

Treatment of dihydrobenzofuran precursors with LDA (2.2 equiv) at −78°C followed by quenching with NFSI introduces fluorine at C5 with >90% regioselectivity:

Optimization Insights :

-

Lower temperatures (−78°C vs −40°C) reduce defluorination byproducts from 15% to <2%

-

NFSI outperforms Selectfluor® in aromatic fluorination (yield: 92% vs 78%)

Enantioselective Amination

Asymmetric Hydroamination

Rhodium-(R)-BINAP complexes catalyze the addition of ammonia to 5-fluoro-2,3-dihydrobenzofuran-3-one, achieving 94% ee. The reaction proceeds in supercritical CO₂ at 60°C (Table 1):

Table 1. Hydroamination Optimization

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh-(R)-BINAP | scCO₂ | 60 | 94 | 82 |

| Rh-(S)-BINAP | THF | 25 | 88 | 75 |

| Pd-DTBM-SEGPHOS | Toluene | 80 | 91 | 68 |

Enzymatic Kinetic Resolution

Lipase PS-30 catalyzes the acetylation of racemic 5-fluoro-2,3-dihydrobenzofuran-3-amine in vinyl acetate, resolving the (S)-enantiomer with 99% ee. The process scales linearly up to 50 kg batches:

Industrial-Scale Production

Continuous Flow Synthesis

A three-stage continuous process achieves 89% overall yield:

-

Ring Formation : Microreactor (Residence Time = 8 min, 160°C)

-

Fluorination : Packed-bed reactor with NFSI (20 min, 25°C)

-

Amination : Enzyme-immobilized column (ee >99%, 6 h)

Economic Analysis :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Cost/kg | $12,400 | $8,200 |

| Solvent Waste | 300 L/kg | 40 L/kg |

Analytical Characterization

Chiral Purity Assessment

-

HPLC : Chiralpak IC-3 column, hexane:IPA (90:10), 1.0 mL/min

-

Retention times: (S)-enantiomer = 12.3 min, (R) = 14.7 min

-

-

Polarimetry : (c = 1, MeOH) for (S)-configuration

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 3.21 (t, J = 8.8 Hz, 2H), 4.68 (t, J = 8.8 Hz, 2H), 6.92–7.01 (m, 2H), 7.58 (d, J = 7.9 Hz, 1H)

-

¹⁹F NMR : δ −114.2 ppm (C5-F)

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further reduce the dihydrobenzofuran ring to a fully saturated benzofuran using reducing agents like lithium aluminum hydride.

Substitution: The amine group can undergo substitution reactions with electrophiles to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated benzofuran derivatives.

Substitution: Formation of amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds with the active site residues, facilitating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine, emphasizing substituent positions, halogen types, and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position | Halogen | Purity | Price (per 100mg) | Key Features |

|---|---|---|---|---|---|---|---|---|

| This compound HCl | 1637453-80-5 | C₈H₉ClFNO | 189.61 | 5-position | F | 98% | $277.00 | Chiral S-configuration, high purity |

| (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | 177263-58-8 | C₈H₉ClFNO | 189.61 | 4-position | F | 98% | $718.00/1g | Fluorine at 4-position, higher cost |

| (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | - | C₈H₉ClFNO | 189.61 | 6-position | F | 95% | $427.00/250mg | R-enantiomer, moderate purity |

| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | - | C₈H₉ClFNO | 189.61 | 7-position | F | - | - | Fluorine at 7-position, limited data |

| 5-Chloro-2,3-dihydrobenzofuran-3-amine | 76093-76-0 | C₈H₈ClNO | 169.61 | 5-position | Cl | - | - | Chlorine substituent, larger atomic size |

| 6-Fluoro-2,3-dihydrobenzofuran-3-amine | - | C₈H₈FNO | 153.15 | 6-position | F | - | - | Free base form, racemic mixture |

Structural and Electronic Effects

- 4-Fluoro: Fluorine at the 4-position may alter steric hindrance and electronic distribution, impacting solubility and metabolic pathways . 6- and 7-Fluoro: These positions are less studied but likely affect ring planarity and intermolecular interactions due to proximity to the amine group .

Halogen Type :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine) reduce steric bulk and increase polarity, improving membrane permeability in drug design. Chlorinated analogs (e.g., 5-Chloro derivative) exhibit greater lipophilicity but may face metabolic oxidation challenges .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., (S)-5-Fluoro HCl) enhance water solubility compared to free amines, critical for bioavailability .

- Enantiomeric Differences : The (S)-enantiomer of the 5-Fluoro derivative is priced lower than the (S)-4-Fluoro variant, suggesting differences in synthetic accessibility or demand .

Biological Activity

(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to a benzofuran moiety, which contributes to its unique biological properties. The compound's structure is crucial for its interaction with various biological targets, including receptors and enzymes.

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders. Additionally, the compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Neurotransmitter Modulation

Preliminary studies suggest that this compound can modulate neurotransmitter levels. This modulation could lead to therapeutic effects in conditions such as depression and anxiety. The specific interactions with serotonin receptors are particularly noteworthy, as they may enhance mood regulation and cognitive function.

Antioxidant Properties

The compound's antioxidant capabilities are believed to provide protective effects against cellular damage caused by reactive oxygen species (ROS). This property is essential in preventing oxidative stress-related diseases, including neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxytryptamine | Indole structure | Neurotransmitter |

| 2-Amino-5-fluorobenzophenone | Fluorinated aromatic amine | Antidepressant properties |

| 2-(4-Fluorophenyl)thiazolidine | Fluorinated thiazolidine | Antidiabetic properties |

| 4-(Fluoromethyl)phenylalanine | Fluorinated amino acid | Anticancer properties |

| This compound | Benzofuran framework | Dual action on neurotransmitter systems and oxidative stress pathways |

This table illustrates that while several compounds share structural similarities with this compound, its specific benzofuran framework may confer distinct biological activities.

Case Studies and Research Findings

- Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated significant reductions in neuronal apoptosis and improved cognitive function compared to control groups.

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound exhibited substantial antioxidant activity, reducing lipid peroxidation levels in cultured neuronal cells by over 50% compared to untreated controls.

- Pharmacokinetic Studies : Pharmacokinetic evaluations showed that the compound has favorable absorption characteristics and moderate bioavailability, making it a viable candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.